molecular formula C8H4F4O2 B1380048 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone CAS No. 1445995-75-4

2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone

Cat. No.: B1380048
CAS No.: 1445995-75-4
M. Wt: 208.11 g/mol
InChI Key: KSFNFJLUGOPZQK-UHFFFAOYSA-N
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Description

2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone is a synthetic chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol. This compound is characterized by the presence of trifluoromethyl and fluoro-hydroxyphenyl groups, making it a unique entity in the realm of organic chemistry.

Scientific Research Applications

2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with fluorinated aromatic structures.

    Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Preparation Methods

The synthesis of 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone can be achieved through several methods:

    Direct Reaction: One common method involves the direct reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid like aluminum chloride (AlCl3).

    Gas Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters, yielding a product with a yield of 70-80%.

Chemical Reactions Analysis

2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and hydroxy positions, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Condensation: It can also participate in condensation reactions with various aromatic compounds to form new aromatic polymers.

Mechanism of Action

The mechanism of action of 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways: It may affect biochemical pathways involving oxidative stress and inflammation, although detailed studies are still required to fully elucidate these mechanisms.

Comparison with Similar Compounds

2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone can be compared with other similar compounds:

    2,2,2-Trifluoro-1-phenylethanone: This compound lacks the additional fluoro and hydroxy groups, making it less reactive in certain substitution and condensation reactions.

    2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone: This compound is similar but lacks the additional fluoro group, which can affect its reactivity and interactions with other molecules.

    5-Fluoro-2-hydroxyacetophenone: This compound has a similar structure but differs in the position of the fluoro and hydroxy groups, leading to different chemical properties and reactivity.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFNFJLUGOPZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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